molecular formula C14H15ClN6 B12270084 4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12270084
M. Wt: 302.76 g/mol
InChI Key: OGXJRUZHHIKQEK-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrazole ring, a pyrazolopyrimidine moiety, and an azetidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the chlorination of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine core and exhibit similar biological activities.

    Azetidine-containing compounds:

Uniqueness

4-chloro-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its specific combination of structural features, including the pyrazole, pyrazolopyrimidine, and azetidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

7-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H15ClN6/c1-10-4-14(21-13(18-10)2-3-16-21)19-6-11(7-19)8-20-9-12(15)5-17-20/h2-5,9,11H,6-8H2,1H3

InChI Key

OGXJRUZHHIKQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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